molecular formula C22H19N5O4S B2941033 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-50-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Katalognummer: B2941033
CAS-Nummer: 852376-50-2
Molekulargewicht: 449.49
InChI-Schlüssel: PZVMRBQRUOMDGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a 4-methoxyphenyl substituent at position 3. The molecule is further functionalized with a thioacetamide bridge connecting the triazolo-pyridazine moiety to a 2,3-dihydrobenzo[b][1,4]dioxin ring. This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors in medicinal chemistry, where the triazole and pyridazine systems often contribute to hydrogen bonding and π-π stacking interactions .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-29-16-5-2-14(3-6-16)22-25-24-19-8-9-21(26-27(19)22)32-13-20(28)23-15-4-7-17-18(12-15)31-11-10-30-17/h2-9,12H,10-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVMRBQRUOMDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydrobenzo[b][1,4]dioxin moiety linked to a thioacetamide group. The molecular formula is C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S, with a molecular weight of 398.44 g/mol. Its structural complexity may contribute to its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines using the MTT assay. The results indicated that certain derivatives showed IC50 values ranging from 0.67 µM to 1.95 µM against prostate and colon cancer cell lines .
CompoundCell LineIC50 (µM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. For example:

  • EGFR Inhibition : Some derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), with IC50 values as low as 0.24 µM . This suggests a potential pathway for therapeutic intervention in cancers driven by EGFR signaling.

Study on Triazole Derivatives

A comprehensive study focused on triazole-bearing compounds similar to this compound highlighted their effectiveness against various cancer types:

  • Cell Lines Tested : The study included leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D).
  • Results : The most effective compound demonstrated a growth percentage inhibition (GP) of up to 39.77% on T-47D cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of triazolo-pyridazine derivatives with diverse substitutions. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Variations

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

  • Key Differences :

  • The triazole ring is substituted with a 4-ethyl group and a pyridin-2-yl group at positions 4 and 5, respectively.
  • Lacks the pyridazine fusion present in the target compound. Implications: The ethyl group increases hydrophobicity, while the pyridinyl substituent may enhance metal coordination capacity.

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-48-8, )

  • Key Differences :

  • Replaces the dihydrobenzodioxin ring with a 3,4-dimethoxyphenyl group.
  • Retains the 4-methoxyphenyl-triazolo-pyridazine core.
    • Implications : The dimethoxyphenyl group introduces additional electron-donating methoxy groups, which may improve solubility but reduce metabolic stability due to increased oxidative susceptibility .

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 477330-75-9, )

  • Key Differences :

  • Substitutes the triazole ring with a 4-ethoxyphenyl and pyridin-3-yl group.
  • Ethoxy group replaces methoxy in the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents
Target Compound C23H21N5O4S* ~477.5* 3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazine; dihydrobenzodioxin
">CAS 852376-48-8 C22H21N5O4S 451.5 3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazine; 3,4-dimethoxyphenyl
">CAS 477330-75-9 C25H23N5O4S 489.55 4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-triazole; dihydrobenzodioxin
">N-(2H,3H-benzo[3,4-e]1,4-dioxin-6-yl)-2-(4-ethyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide C23H23N5O3S 457.5 4-Ethyl-5-(pyridin-2-yl)-4H-triazole; dihydrobenzodioxin

*Estimated based on structural similarity to analogues.

Research Findings and Trends

  • Substituent Effects: Methoxy vs. Ethoxy: Methoxy groups (e.g., in the target compound) balance lipophilicity and metabolic stability better than ethoxy groups, which are more prone to oxidative dealkylation . Triazole Substitution: Pyridinyl substituents (e.g., in and ) enhance π-π interactions with aromatic residues in enzyme active sites, while alkyl groups (e.g., ethyl in ) improve membrane penetration . Dihydrobenzodioxin vs.
  • Synthetic Accessibility :

    • The thioacetamide bridge is a common pharmacophore in these analogues, synthesized via nucleophilic substitution between thiol-containing triazolo-pyridazines and chloroacetamide intermediates .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of heterocyclic compounds like this triazolopyridazine derivative requires careful selection of reagents and reaction conditions. For example, using bases such as 3-picoline (as in ) can improve sulfonamide coupling efficiency. Reaction parameters like temperature (e.g., room temperature for sulfonyl chloride coupling) and solvent choice (acetonitrile in ) are critical. Purification via column chromatography or recrystallization should be validated using HPLC or TLC to ensure >95% purity. Cross-referencing analogous syntheses (e.g., triazolo-pyrazole hybrids in ) can guide optimization of protecting groups and catalysts .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography (as in ) resolves bond angles and stereochemistry, particularly for confirming thioacetamide linkages.
  • NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm) and sulfur/oxygen substituents.
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 489.55 g/mol for the parent compound, as in ).
  • IR spectroscopy confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹). Pair these with computational modeling (e.g., DFT) for electronic structure validation .

Q. How can researchers address solubility challenges in biological assays?

Solubility limitations due to the hydrophobic dihydrodioxin and triazolopyridazine moieties can be mitigated via:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH adjustment : Protonate/deprotonate the acetamide group (pKa ~8–10) in buffered solutions.
  • Derivatization : Introduce polar groups (e.g., hydroxyls) at non-critical positions (see for structural analogs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Replace the 4-methoxyphenyl group ( ) with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess electronic effects on bioactivity.
  • Linker optimization : Test methylthio vs. ethylthio chains (as in ) to evaluate steric and electronic impacts.
  • Biological assays : Pair SAR with enzyme inhibition (e.g., kinase assays) or cell viability studies. Use molecular docking to prioritize targets (e.g., triazolopyridazine interactions with ATP-binding pockets) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or toxicity profiles (e.g., conflicting hazard classifications in vs. 3) require:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., ATP-based viability kits).
  • Dose-response validation : Repeat studies with ≥3 biological replicates and orthogonal assays (e.g., flow cytometry for apoptosis).
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial evaluations in ) to identify confounding variables .

Q. How can computational methods predict metabolic stability and off-target effects?

  • ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism (focus on methoxy and thioether groups).
  • Molecular dynamics (MD) simulations : Model interactions with plasma proteins (e.g., serum albumin) to predict bioavailability.
  • Off-target screening : Perform similarity-based searches against databases like ChEMBL to flag kinase or GPCR interactions .

Q. What strategies improve compound stability during long-term storage?

  • Temperature control : Store at 2–8°C (as in ) in amber vials to prevent photodegradation.
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose).
  • Stability assays : Monitor degradation via LC-MS every 3–6 months; track hydrolysis of the acetamide bond .

Methodological Design Questions

Q. How to design a robust in vivo pharmacokinetic study for this compound?

  • Dosing regimen : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Analytical quantification : Use UPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Data analysis : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental modeling (e.g., Phoenix WinNonlin) .

Q. What in vitro models best elucidate the mechanism of action?

  • 3D tumor spheroids : For assessing penetration into hypoxic cores (relevant for the triazolopyridazine’s redox activity).
  • Primary cell co-cultures : Model immune interactions (e.g., macrophage-cancer cell systems) if immunomodulatory effects are suspected.
  • Organ-on-chip systems : For tissue-specific toxicity profiling (e.g., liver-chip for hepatotoxicity) .

Q. How to prioritize derivatives for preclinical development?

  • Multi-parameter optimization (MPO) : Score compounds based on potency (IC₅₀ ≤1 µM), solubility (≥50 µM), and metabolic stability (t₁/₂ ≥60 min in microsomes).
  • Patent landscape analysis : Avoid structural motifs covered in (e.g., dimethoxybenzamide derivatives).
  • Scalability assessment : Evaluate synthetic routes for cost (>5 steps may require re-optimization) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.